molecular formula C20H12O4 B8649615 5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione

5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione

Cat. No. B8649615
M. Wt: 316.3 g/mol
InChI Key: JLTHLUSBQITEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158243B2

Procedure details

A 1 L 3-necked round-bottomed flask was equipped with a condenser, mechanical stirrer, and an addition funnel. The flask was charged with 4-(4-phenylphenoxy)-phthalonitrile (71 g, 0.24 mole) and acetic acid (450 mL). The addition funnel was filled with 70% sulfuric acid (200 mL). The solution was heated to 120° C., and then sulfuric was added drop-wise into the reaction mixture over 2 hours. The resulting mixture was refluxed overnight (12 hours). The reaction mixture was cooled to room temperature, and poured into an ice-water mixture (˜1 kg). The product precipitated out as a pale brown powder. The powder was collected by filtration, and it was further purified by recrystallization using acetic anhydride (255 mL). The crystal was collected by filtration and dried in a vacuum oven at 150° C. overnight to give the desired product (75.0 g, 99% yield). MP 199° C. 1H NMR (δ, D6-DMSO): 8.11 (d, 1H), 7.82 (d, 2H), 7.71 (d, 2H), 7.58 (dd, 1H), 7.55-7.35 (m, 4H), 7.30 (d, 2H).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:23]=[CH:22][C:10]([O:11][C:12]3[CH:13]=[C:14](C#N)[C:15](=[CH:18][CH:19]=3)C#N)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:25].[C:29]([OH:32])(=[O:31])[CH3:30]>>[C:1]1([C:7]2[CH:23]=[CH:22][C:10]([O:11][C:12]3[CH:13]=[C:14]4[C:15](=[O:25])[O:32][C:29](=[O:31])[C:30]4=[CH:18][CH:19]=3)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(OC=2C=C(C(C#N)=CC2)C#N)C=C1
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L 3-necked round-bottomed flask was equipped with a condenser, mechanical stirrer, and an addition funnel
ADDITION
Type
ADDITION
Details
sulfuric was added drop-wise into the reaction mixture over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed overnight (12 hours)
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The product precipitated out as a pale brown powder
FILTRATION
Type
FILTRATION
Details
The powder was collected by filtration, and it
CUSTOM
Type
CUSTOM
Details
was further purified by recrystallization
FILTRATION
Type
FILTRATION
Details
The crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 150° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(OC=2C=C3C(C(=O)OC3=O)=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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